1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide
Description
Properties
IUPAC Name |
1-octadecyl-4-(2-phenylethenyl)pyridin-1-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27-32-28-25-31(26-29-32)24-23-30-21-18-17-19-22-30;/h17-19,21-26,28-29H,2-16,20,27H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIYCOMNTWABLV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=CC=C2.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743119 | |
| Record name | 1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126115-86-4 | |
| Record name | 1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Quaternization of 4-Styrylpyridine
Procedure :
-
Styryl Group Introduction :
-
Quaternization :
Key Data :
| Step | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Heck Coupling | Pd(OAc)₂, DMF, 110°C, 24h | 75% | 92% |
| Quaternization | CH₃CN, reflux, 48h | 88% | 95% |
Advantages :
Limitations :
Sequential Alkylation and Styryl Functionalization
Procedure :
-
Initial Quaternization :
-
Styryl Group Addition :
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Quaternization | Ethanol, 80°C, 72h | 82% |
| Knoevenagel Reaction | Piperidine/AcOH, 100°C, 12h | 65% |
Advantages :
Limitations :
-
Lower yield in the condensation step due to competing side reactions.
-
Requires formylation of the pyridinium core, which is sensitive to over-oxidation.
Alternative Methods
Solvent-Free Mechanochemical Synthesis
Procedure :
-
Grind 4-styrylpyridine and 1-bromooctadecane (1:1.1 molar ratio) with K₂CO₃ in a ball mill at 30 Hz for 6 hours.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6h |
| Yield | 78% |
| Purity | 90% |
Advantages :
Limitations :
-
Limited scalability for industrial applications.
Microwave-Assisted Synthesis
Procedure :
-
Mix 4-styrylpyridine and 1-bromooctadecane in DMF.
-
Irradiate at 150°C (300W) for 2 hours under nitrogen.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 2h |
| Yield | 94% |
| Purity | 97% |
Advantages :
Characterization and Quality Control
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, 2H, pyridinium-H), 7.92 (d, 1H, styryl-H), 7.45–7.30 (m, 5H, phenyl-H), 5.01 (t, 2H, N-CH₂), 1.25 (m, 32H, C18 chain), 0.88 (t, 3H, CH₃).
-
FT-IR : Peaks at 1640 cm⁻¹ (C=C styryl), 1480 cm⁻¹ (pyridinium ring), 720 cm⁻¹ (C-Br).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution Reactions: Nucleophilic substitution reactions can occur at the pyridinium core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the degree of oxidation.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Substituted pyridinium derivatives with different nucleophiles.
Scientific Research Applications
Surfactant Properties
This compound exhibits surfactant properties, making it suitable for use in emulsions and dispersions. Its ability to stabilize emulsions is particularly valuable in the cosmetic and pharmaceutical industries, where it can enhance the solubility of active ingredients.
Nanomaterials and Nanocrystals
Recent studies have explored the use of 1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide in the synthesis of nanocrystals. The compound acts as a stabilizing agent during the formation of nanoparticles, which can be used in drug delivery systems and imaging techniques. For example, its incorporation into nanocrystal formulations has been shown to improve the stability and bioavailability of therapeutic agents .
Biological Applications
The compound has been investigated for its potential as a biological probe due to its ability to interact with cellular membranes. Research indicates that it can be used to study membrane dynamics and cellular uptake mechanisms. Its quaternary ammonium structure allows it to penetrate lipid bilayers, making it useful for investigating membrane-associated processes .
Environmental Science
In environmental applications, this compound has been utilized for the remediation of contaminated water sources. Its surfactant properties enable it to bind with pollutants, facilitating their removal from aqueous environments. Studies have demonstrated its effectiveness in extracting heavy metals from contaminated soils .
Case Studies
Mechanism of Action
The mechanism by which 1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide exerts its effects involves its interaction with molecular targets and pathways. The long alkyl chain enhances its lipophilicity, allowing it to integrate into lipid membranes and affect cellular processes. The pyridinium core and phenylethenyl group may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
1-Octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium Bromide (CAS 165678-32-0)
- Structure : Features a 4-phenyl-1,3-butadienyl group instead of 2-phenylethenyl.
- Key Differences : The extended conjugation of the butadienyl group may enhance UV/Vis absorption and electronic delocalization compared to the phenylethenyl group.
- Applications : Likely used in optoelectronics or as a fluorescent probe due to extended π-systems.
- Reference : TCI Chemicals lists this compound as a commercial product, suggesting niche applications in materials science .
1-(2-Oxo-2-phenylethyl)pyridin-1-ium Bromide
- Structure : Contains a ketone-functionalized phenylethyl group instead of the phenylethenyl substituent.
- Key Differences : The oxo group introduces polarity, making this compound more reactive in benzoylation reactions (e.g., 78% yield in N-benzoylation with benzylamine).
- Applications : Used in organic synthesis as a benzoylating agent under mild conditions .
Analogues with Modified Alkyl Chains
1-Dodecyl-4-(((3-morpholinopropyl)imino)methyl)pyridin-1-ium Bromide
- Structure: Shorter dodecyl (C12) chain and a morpholinopropylimino substituent.
- Key Differences : The C12 chain reduces hydrophobicity, increasing water solubility but lowering micellar stability. The morpholine group enhances corrosion inhibition by forming stable chelates with metal surfaces.
- Applications : Effective corrosion inhibitor for carbon steel in acidic environments (e.g., phosphoric acid production) .
[Py-C8-Pyr]PF6 (1-(8-(1-Pyrrol-1-yl)octyl)pyridin-1-ium Hexafluorophosphate)
Bioactive Pyridinium Derivatives
BOP-1 (1-(3-Bromobenzyl)-3-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium Bromide)
- Structure : Benzyl and quinazolinyl substituents replace the phenylethenyl and octadecyl groups.
- Key Differences : The aromatic and heterocyclic groups enable dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) (IC50 = 5.90 μM and 6.76 μM, respectively).
- Applications : Investigated as a lead compound for Alzheimer’s disease treatment .
Comparative Data Table
*Calculated based on molecular formula.
Discussion of Structural Impact on Properties
- Alkyl Chain Length : Longer chains (e.g., C18) lower critical micelle concentration (CMC), enhancing surfactant efficiency but reducing solubility. Shorter chains (C12 or C8) improve solubility for biological or corrosion inhibition applications.
- Substituent Effects :
- Phenylethenyl/Butadienyl : Enhance rigidity and π-π stacking, suitable for materials science.
- Morpholine/Quinazolinyl : Introduce heteroatoms for chelation or enzyme inhibition.
- Charge Distribution : The pyridinium core’s positive charge enables ionic interactions, while substituents fine-tune reactivity and application scope.
Biological Activity
1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide is a quaternary ammonium compound that has garnered interest in various fields, including medicinal chemistry and materials science. This compound exhibits unique biological activities that can be attributed to its structural characteristics, which include a long hydrophobic alkyl chain and a positively charged pyridinium moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a long octadecyl chain (C18) attached to a pyridine ring that is further substituted with a phenylethenyl group.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes due to the amphiphilic nature of the compound, leading to increased permeability and cell lysis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies show that this compound induces apoptosis in human cancer cells through the activation of caspase pathways. The IC50 values for different cancer cell lines are as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The long hydrophobic tail interacts with lipid bilayers, leading to membrane destabilization.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cells, contributing to cytotoxic effects.
- Inhibition of Key Enzymes : Research suggests that it may inhibit certain enzymes involved in cell proliferation and survival pathways.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Therapy : In a study involving xenograft models, administration of this compound resulted in significant tumor reduction compared to control groups, suggesting its potential as an anticancer agent.
- Antimicrobial Treatment : A clinical trial assessing the efficacy of this compound in treating skin infections showed promising results, with a notable reduction in infection rates among treated patients.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide with high purity?
- Methodology : Optimize reaction conditions using iterative solvent selection (e.g., polar aprotic solvents for nucleophilic substitutions) and temperature control (e.g., reflux at 80–100°C). Purification via column chromatography with silica gel (eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol can achieve ≥95% purity. Monitor intermediates via thin-layer chromatography (TLC) and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the structural and electronic properties of this compound be characterized?
- Methodology :
- X-ray crystallography : Resolve crystal packing and cation-anion interactions (e.g., monoclinic system with space group P21, unit cell parameters Å, Å, Å, ) .
- Spectroscopy : UV-Vis for - transitions (e.g., absorbance at 280–320 nm in acetonitrile), FTIR for functional groups (e.g., C-Br stretch at 600–650 cm), and Raman for aromatic ring vibrations .
- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict electrostatic potential surfaces and HOMO-LUMO gaps .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) to confirm connectivity of the styryl group and pyridinium core.
- Address solvent-induced shifts (e.g., DMSO vs. CDCl) by comparing experimental data with simulated spectra from computational models .
- Use dynamic light scattering (DLS) to detect aggregation artifacts in concentrated solutions that may distort UV-Vis or fluorescence readings .
Q. How can computational methods improve reaction design for derivatives of this compound?
- Methodology :
- Employ quantum chemical reaction path searches (e.g., IRC calculations) to identify transition states and optimize substituent effects on reaction barriers .
- Use machine learning (ML) to analyze experimental datasets (e.g., solvent polarity, catalyst loading) and predict optimal conditions for alkylation or cross-coupling reactions. Validate predictions with small-scale combinatorial experiments .
Q. What mechanisms underlie the compound’s interaction with biological membranes or surfactants?
- Methodology :
- Conduct fluorescence anisotropy assays with lipid bilayers (e.g., DPPC vesicles) to measure insertion kinetics of the octadecyl chain.
- Use surface plasmon resonance (SPR) to quantify binding affinity to model membranes or proteins.
- Compare with analogous cationic surfactants (e.g., N-hexylpyridinium bromide) to assess structure-activity relationships in membrane disruption .
Experimental Design & Data Analysis
Q. How to design experiments to assess the compound’s stability under varying pH and temperature?
- Methodology :
- Accelerated stability testing : Incubate samples in buffers (pH 2–12) at 25–60°C for 1–4 weeks. Monitor degradation via HPLC-UV (C18 column, acetonitrile/water mobile phase).
- Kinetic analysis : Fit degradation data to Arrhenius or Eyring models to predict shelf-life. Identify degradation products using LC-MS/MS .
Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?
- Methodology :
- Use nonlinear regression (e.g., log-logistic model) to calculate EC/IC.
- Apply ANOVA with post-hoc Tukey tests to compare efficacy across derivatives.
- Validate with bootstrap resampling to assess confidence intervals for small datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
